o-Tolyl cyclohexanecarboxylate
CAS No.: 18731-58-3
Cat. No.: VC21096641
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18731-58-3 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (2-methylphenyl) cyclohexanecarboxylate |
| Standard InChI | InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |
| Standard InChI Key | UTBUSXPYYDGYGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OC(=O)C2CCCCC2 |
| Canonical SMILES | CC1=CC=CC=C1OC(=O)C2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
o-Tolyl cyclohexanecarboxylate consists of a cyclohexane ring with a carboxyl group attached to it, which forms an ester bond with the hydroxyl group of o-cresol. The o-tolyl group contains a methyl substituent at the ortho position relative to the ester linkage. This structural arrangement contributes to the compound's unique chemical and physical properties.
Basic Properties
The basic physicochemical properties of o-Tolyl cyclohexanecarboxylate are summarized in the following table:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₂ | - |
| Molecular Weight | Approximately 218.29 g/mol | Calculated based on atomic weights |
| Physical State | Likely a colorless to pale yellow liquid | Common for aromatic esters |
| Solubility | Poorly soluble in water, soluble in organic solvents | Characteristic of esters with hydrophobic groups |
| Boiling Point | Estimated 280-300°C | Based on similar aromatic esters |
| Flash Point | Estimated 110-130°C | Based on similar compounds |
Synthesis Methods
Esterification Reactions
The most direct method for synthesizing o-Tolyl cyclohexanecarboxylate involves the esterification of cyclohexanecarboxylic acid with o-cresol. This reaction typically requires acidic catalysis and can be performed under various conditions:
Fischer Esterification
This classical method involves the reaction of cyclohexanecarboxylic acid with o-cresol in the presence of a strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Water is continuously removed to drive the equilibrium toward ester formation.
Steglich Esterification
This milder method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is particularly useful when dealing with sensitive substrates.
Acyl Chloride Method
Cyclohexanecarbonyl chloride can react with o-cresol in the presence of a base (such as triethylamine or pyridine) to form the ester. This method typically provides higher yields and proceeds under milder conditions.
| Synthesis Method | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Fischer Esterification | 60-70 | Simple setup, inexpensive reagents | Requires removal of water, longer reaction times |
| Steglich Esterification | 70-85 | Mild conditions, works with sensitive substrates | Expensive reagents, difficult purification |
| Acyl Chloride Method | 80-90 | High yields, faster reaction | Requires handling of moisture-sensitive acyl chloride |
Applications
Industrial Applications
o-Tolyl cyclohexanecarboxylate and similar aromatic esters find applications in various industries:
Fragrances and Flavors
Aromatic esters are widely used in the fragrance and flavor industry due to their pleasant odors. While specific data on o-Tolyl cyclohexanecarboxylate is limited, structurally similar esters are known for their fruity, floral, or spicy notes.
Polymer Industry
Aromatic esters can serve as plasticizers for polymers, improving their flexibility and workability. The bulky cyclohexyl and o-tolyl groups potentially make this compound a candidate for specialized plasticizer applications.
Synthetic Intermediates
Esters like o-Tolyl cyclohexanecarboxylate can serve as key intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research and development.
Physical and Chemical Properties
Spectroscopic Properties
The spectroscopic characteristics of o-Tolyl cyclohexanecarboxylate would typically include:
Infrared Spectroscopy
The IR spectrum would show characteristic absorption bands including:
-
Ester C=O stretching at approximately 1730-1750 cm⁻¹
-
Aromatic C=C stretching at approximately 1450-1600 cm⁻¹
-
C-O stretching at approximately 1200-1250 cm⁻¹
Nuclear Magnetic Resonance
In the ¹H NMR spectrum, key signals would include:
-
Methyl protons of the o-tolyl group (approximately 2.0-2.2 ppm)
-
Aromatic protons (approximately 6.8-7.5 ppm)
-
Cyclohexyl protons (approximately 1.0-2.0 ppm, with the proton adjacent to the carboxyl group at approximately
2.2-2.5 ppm)
Hydrolysis
Like most esters, o-Tolyl cyclohexanecarboxylate is susceptible to hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and o-cresol.
Transesterification
In the presence of alcohols and appropriate catalysts, the compound can undergo transesterification to form different esters.
Structure-Activity Relationships
Comparison with Similar Esters
The presence of the o-methyl group on the aromatic ring likely influences the compound's properties compared to unsubstituted phenyl cyclohexanecarboxylate. These differences may include:
| Property | o-Tolyl Cyclohexanecarboxylate | Phenyl Cyclohexanecarboxylate |
|---|---|---|
| Steric Effects | Increased steric hindrance near the ester linkage | Less steric hindrance |
| Electron Density | Slightly increased electron density on the aromatic ring | Lower electron density |
| Hydrolysis Rate | Potentially slower due to steric hindrance | Faster |
| Solubility in Nonpolar Solvents | Higher due to additional methyl group | Lower |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of o-Tolyl cyclohexanecarboxylate would typically employ reverse-phase conditions:
-
Column: C18 or similar
-
Mobile phase: Acetonitrile/water gradient
-
Detection: UV detection at 220-280 nm
Gas Chromatography (GC)
Due to its expected moderate volatility, the compound should be amenable to GC analysis:
-
Column: 5% phenyl-methylpolysiloxane or similar
-
Temperature program: Starting at approximately 100°C and ramping to 250-300°C
-
Detection: Flame ionization detector (FID) or mass spectrometry (MS)
Toxicological Considerations
Acute Toxicity
Aromatic esters typically exhibit low to moderate acute toxicity, with potential for irritation to skin, eyes, and respiratory tract.
Environmental Concerns
The compound's limited water solubility and potential for biodegradation through ester hydrolysis would influence its environmental persistence and bioaccumulation potential.
Current Research Trends
Green Chemistry Approaches
Recent trends in the synthesis of aromatic esters include:
Enzyme-Catalyzed Synthesis
Lipase-catalyzed esterification provides a more environmentally friendly approach to synthesizing esters like o-Tolyl cyclohexanecarboxylate, operating under milder conditions and generating fewer byproducts.
Solvent-Free Methods
Developing solvent-free or using green solvents for esterification reactions represents an area of ongoing research, reducing the environmental impact of ester synthesis.
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